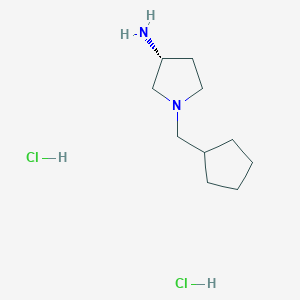![molecular formula C14H11N3OS B3002150 2-Amino-N-phenylbenzo[d]thiazole-6-carboxamide CAS No. 313524-20-8](/img/structure/B3002150.png)
2-Amino-N-phenylbenzo[d]thiazole-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-N-phenylbenzo[d]thiazole-6-carboxamide is a heterocyclic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Métodos De Preparación
The synthesis of 2-Amino-N-phenylbenzo[d]thiazole-6-carboxamide can be achieved through several synthetic routes. One common method involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The reaction typically proceeds under mild conditions, often involving the use of coupling agents such as EDCI or DCC to facilitate the formation of the amide bond . Additionally, microwave irradiation and one-pot multicomponent reactions have been employed to enhance the efficiency and yield of the synthesis .
Análisis De Reacciones Químicas
2-Amino-N-phenylbenzo[d]thiazole-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common for this compound.
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex heterocyclic structures.
Biology: In biological research, this compound has shown promise as an inhibitor of certain enzymes and receptors.
Medicine: The compound’s potential as an anti-inflammatory and anticancer agent has been explored.
Mecanismo De Acción
The mechanism of action of 2-Amino-N-phenylbenzo[d]thiazole-6-carboxamide involves its interaction with specific molecular targets. For instance, its anti-inflammatory activity is attributed to its ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a key role in the inflammatory response . Additionally, its anticancer activity is linked to its inhibition of histone deacetylases (HDACs) and Bcr-Abl tyrosine kinase, which are involved in cancer cell proliferation and survival .
Comparación Con Compuestos Similares
2-Amino-N-phenylbenzo[d]thiazole-6-carboxamide can be compared with other benzothiazole derivatives, such as:
2-Aminobenzothiazole: A simpler analog that serves as a precursor for more complex benzothiazole derivatives.
2-Phenylbenzothiazole: Another related compound with a phenyl group attached to the benzothiazole ring.
2-Amino-6-chlorobenzothiazole: A chlorinated derivative that has been studied for its antimicrobial and anticancer properties.
Propiedades
IUPAC Name |
2-amino-N-phenyl-1,3-benzothiazole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3OS/c15-14-17-11-7-6-9(8-12(11)19-14)13(18)16-10-4-2-1-3-5-10/h1-8H,(H2,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWMYOGNXEBTENC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)N=C(S3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B3002078.png)
![7-(3,4-Dimethoxyphenyl)-5-(4-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3002079.png)

![3-oxo-2-(m-tolyl)-N-(2-(trifluoromethyl)phenyl)-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B3002082.png)
![4-[(4-chlorophenyl)sulfonyl]-2-(furan-2-yl)-N-(4-methoxybenzyl)-1,3-oxazol-5-amine](/img/structure/B3002085.png)


![3-[(4-methoxyphenyl)sulfonyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3002090.png)
